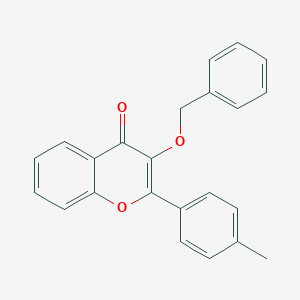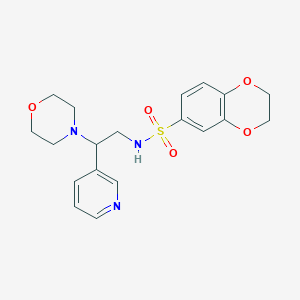![molecular formula C18H18N2OS2 B254097 N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE](/img/structure/B254097.png)
N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a thienyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under acidic conditions.
Introduction of Thienyl Group: The thienyl group is introduced through a coupling reaction with a suitable thienyl halide.
Attachment of Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts acylation reaction using ethylbenzene and an acyl chloride.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a base-catalyzed condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
Comparison:
- Structural Differences: While all these compounds share some structural similarities, such as the presence of aromatic rings, they differ in the specific functional groups and their positions.
- Unique Properties: this compound is unique due to its combination of thiazole and thienyl groups, which confer distinct chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for specific applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C18H18N2OS2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H18N2OS2/c1-3-13-7-4-5-8-14(13)20-17(21)11-16-18(19-12(2)23-16)15-9-6-10-22-15/h4-10H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
HWBXQONYSSRWFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)

![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide](/img/structure/B254035.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
![ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254041.png)
![7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254042.png)
![6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B254043.png)
